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Abstract
RG7775, also known as RO6839921, is a pegylated intravenous (IV) prodrug of idasanutlin

(RG7388/RO5503781). Idasanutlin is a potent and selective small-molecule antagonist of the

murine double minute 2 (MDM2) protein. By inhibiting the interaction between MDM2 and the

tumor suppressor protein p53, RG7775 aims to reactivate the p53 signaling pathway, leading to

cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical guide

provides a comprehensive overview of the discovery, preclinical development, and early clinical

evaluation of RG7775, with a focus on its mechanism of action, experimental validation, and

clinical trial findings.

Introduction: The Rationale for MDM2-p53 Inhibition
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by

orchestrating cellular responses to various stress signals, including DNA damage, oncogene

activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or

apoptosis, thereby preventing the proliferation of cells with oncogenic potential. In many human

cancers, the p53 pathway is inactivated, not by direct mutation of the TP53 gene, but through

the overexpression of its primary negative regulator, MDM2.

MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation and also directly

inhibits its transcriptional activity. The development of small molecules that disrupt the MDM2-
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p53 interaction has emerged as a promising therapeutic strategy to restore p53 function in

tumors retaining wild-type TP53. Idasanutlin is a second-generation nutlin-class MDM2 inhibitor

with improved potency and selectivity. To overcome variability in oral absorption and to provide

an alternative for patients who cannot take oral medications, an intravenous formulation was

developed. RG7775 is a pegylated prodrug of idasanutlin designed for intravenous

administration.[1][2] Following administration, RG7775 is rapidly metabolized by plasma

esterases to release the active compound, idasanutlin.[2]

Mechanism of Action: Reactivation of the p53
Signaling Pathway
RG7775, through its active form idasanutlin, competitively binds to the p53-binding pocket of

MDM2. This action blocks the protein-protein interaction between MDM2 and p53, leading to

the stabilization and accumulation of p53 protein in the nucleus. The elevated levels of

functional p53 then transcriptionally activate its downstream target genes, which are involved in

cell cycle arrest (e.g., CDKN1A, encoding p21) and apoptosis (e.g., PUMA, NOXA). The

ultimate outcome is the selective induction of apoptosis in tumor cells that are dependent on

MDM2 overexpression for their survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1191816?utm_src=pdf-body
https://aacrjournals.org/mct/article/17/1_Supplement/A082/236642/Abstract-A082-A-phase-I-study-of-the-MDM2
https://pubmed.ncbi.nlm.nih.gov/31734832/
https://www.benchchem.com/product/b1191816?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31734832/
https://www.benchchem.com/product/b1191816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RG7775 Mechanism of Action

Normal State (High MDM2) RG7775 (Idasanutlin) Treatment

p53

MDM2

Binding & Inhibition

Proteasomal
Degradation

RG7775
(Prodrug)

Idasanutlin
(Active Drug)

Esterase Cleavage

MDM2

Inhibition

p53
(Stabilized)

Cell Cycle Arrest
(p21)

Apoptosis
(PUMA, NOXA)

Click to download full resolution via product page

Diagram 1: RG7775 Mechanism of Action

Preclinical Development
The preclinical development of RG7775 involved a series of in vitro and in vivo studies to

characterize its activity, selectivity, and efficacy.

In Vitro Studies
In vitro studies with the active metabolite, idasanutlin, demonstrated potent and selective

inhibition of the MDM2-p53 interaction. These studies confirmed the proposed mechanism of

action, showing stabilization of p53, and induction of p53 target genes, leading to cell cycle

arrest and apoptosis in cancer cell lines with wild-type TP53.

A study investigating the combination of idasanutlin and the BCL-2 inhibitor venetoclax in acute

myeloid leukemia (AML) cell lines showed synergistic anti-tumor activity.
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Cell Line
Idasanutlin
IC50 (nM)

Venetoclax
IC50 (nM)

Combination
IC50 (nM)

Combination
Index (CI)

MV4-11 55 18 8 0.72

MOLM-13 35 20 7 0.59

Table 1: In Vitro

Activity of

Idasanutlin and

Venetoclax in

AML Cell Lines

In Vivo Studies
In vivo studies using xenograft models of various cancers, including neuroblastoma and AML,

were conducted to evaluate the anti-tumor efficacy of RG7775.

Neuroblastoma Xenograft Model:

A study in a neuroblastoma xenograft model demonstrated that RG7775, both alone and in

combination with temozolomide, led to tumor growth inhibition and increased survival.

Treatment Group Tumor Growth Inhibition (%)

RG7775 Data not specified

Temozolomide Data not specified

RG7775 + Temozolomide Significant inhibition

Table 2: In Vivo Efficacy of RG7775 in a

Neuroblastoma Xenograft Model

Clinical Development: Phase 1 Trials
A first-in-human, open-label, multicenter, dose-escalation Phase 1 clinical trial (NCT02098967)

was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of RG7775 in

patients with advanced solid tumors and relapsed/refractory AML.[2][3]
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Study Design
Patients received RG7775 as an intravenous infusion over approximately 1 hour daily for 5

consecutive days, followed by a 23-day rest period (28-day cycle).[4] Dose escalation followed

a modified rolling 6 design in the AML cohort and a Bayesian new continual reassessment

model in the solid tumor cohort.[2][4]

Phase 1 Clinical Trial Workflow

Patient Screening
(Advanced Solid Tumors or R/R AML)

Dose Escalation Cohorts
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Diagram 2: Phase 1 Clinical Trial Workflow

Results
Solid Tumor Cohort:

A total of 41 patients with advanced solid tumors were treated with RG7775 at doses ranging

from 14 to 120 mg of the active principle (AP).[2]
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Parameter Value

Maximum Tolerated Dose (MTD) 110 mg AP

Dose-Limiting Toxicities (DLTs) Neutropenia, thrombocytopenia, stridor

Most Common Treatment-Related Adverse

Events (≥30%)
Nausea, fatigue, vomiting, thrombocytopenia

Best Response Stable disease in 14 patients (34%)

Table 3: Phase 1 Results in Advanced Solid

Tumors[2]

Acute Myeloid Leukemia (AML) Cohort:

A total of 26 patients with relapsed/refractory AML were treated with RG7775 at doses ranging

from 120 to 300 mg AP.[3]

Parameter Value

Maximum Tolerated Dose (MTD) 200 mg AP

Dose-Limiting Toxicities (DLTs) at 250 mg 2 out of 8 patients

Dose-Limiting Toxicities (DLTs) at 300 mg 2 out of 5 patients

Most Common Adverse Events (>50%)

Nausea (57.7%), decreased appetite (53.8%),

febrile neutropenia (53.8%), diarrhea (50.0%),

hypomagnesemia (50.0%)

Composite Complete Remission Rate 7.7%

Disease Control Rate 42%

Table 4: Phase 1 Results in

Relapsed/Refractory AML[1][3][5][6]

Pharmacokinetic analyses in both cohorts demonstrated rapid and near-complete conversion

of the prodrug RG7775 to its active principle, idasanutlin, with dose-proportional exposure.[2][3]
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Pharmacodynamic assessments showed an exposure-dependent increase in macrophage

inhibitory cytokine-1 (MIC-1), a downstream target of p53, confirming target engagement.[1][2]

Experimental Protocols
In Vivo Neuroblastoma Xenograft Model
Detailed protocols for the in vivo neuroblastoma studies with RG7775 are not publicly available.

However, a general methodology for establishing neuroblastoma xenografts is as follows:

Cell Culture: Human neuroblastoma cell lines (e.g., NB-1643, LA1-55n) are cultured in

appropriate media.[7]

Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old, are used.[7]

Tumor Implantation: Approximately 5 x 10^6 neuroblastoma cells are suspended in a suitable

buffer and injected subcutaneously into the flank of the mice.[7]

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using

calipers. Body weight is also monitored as a surrogate for toxicity.[7]

Treatment Administration: Once tumors reach a predetermined size, mice are randomized

into treatment and control groups. RG7775 and/or other agents are administered according

to the specified dose and schedule.

Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall

survival.

Western Blot for p53 Pathway Activation
A standard protocol to assess p53 pathway activation by Western blot is as follows:

Cell Lysis: Cancer cells are treated with idasanutlin or a vehicle control for a specified time.

Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against p53, p21, and a loading control (e.g., GAPDH or β-actin).

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody, and the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

Conclusion
RG7775, an intravenous prodrug of the MDM2 antagonist idasanutlin, has demonstrated a

clear mechanism of action through the reactivation of the p53 pathway. Preclinical studies have

shown its potential as an anti-cancer agent, particularly in tumors with wild-type TP53. Early-

phase clinical trials have established the safety profile and maximum tolerated dose of RG7775
in patients with advanced solid tumors and AML, with evidence of target engagement and

some clinical activity. However, the development of RG7775 was not continued due to a lack of

sufficient differentiation or improvement in the biologic or safety profile compared to oral

idasanutlin.[2][5][6] Nevertheless, the discovery and development of RG7775 have contributed

valuable insights into the therapeutic potential and challenges of targeting the MDM2-p53

interaction in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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